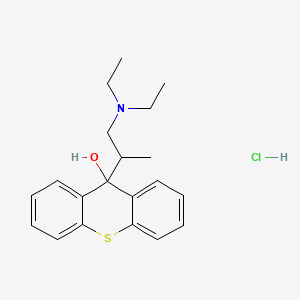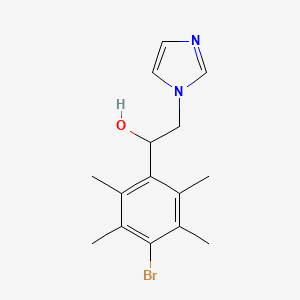
alpha-(4-Bromo-2,3,5,6-tetramethylphenyl)-1H-imidazole-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(4-Bromo-2,3,5,6-tetramethylphenyl)-1H-imidazole-1-ethanol is a complex organic compound characterized by the presence of a brominated tetramethylphenyl group attached to an imidazole ring, which is further connected to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Bromo-2,3,5,6-tetramethylphenyl)-1H-imidazole-1-ethanol typically involves multi-step organic reactions. One common approach is the bromination of 2,3,5,6-tetramethylphenyl followed by the formation of the imidazole ring and subsequent attachment of the ethanol group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(4-Bromo-2,3,5,6-tetramethylphenyl)-1H-imidazole-1-ethanol can undergo several types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield alpha-(4-Bromo-2,3,5,6-tetramethylphenyl)-1H-imidazole-1-carboxylic acid, while nucleophilic substitution of the bromine atom can produce various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Alpha-(4-Bromo-2,3,5,6-tetramethylphenyl)-1H-imidazole-1-ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of alpha-(4-Bromo-2,3,5,6-tetramethylphenyl)-1H-imidazole-1-ethanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The brominated phenyl group may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Alpha-(4-Chloro-2,3,5,6-tetramethylphenyl)-1H-imidazole-1-ethanol
- Alpha-(4-Fluoro-2,3,5,6-tetramethylphenyl)-1H-imidazole-1-ethanol
- Alpha-(4-Iodo-2,3,5,6-tetramethylphenyl)-1H-imidazole-1-ethanol
Uniqueness
Alpha-(4-Bromo-2,3,5,6-tetramethylphenyl)-1H-imidazole-1-ethanol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity can affect the compound’s overall properties, making it a valuable compound for specific applications.
Propiedades
Número CAS |
73932-55-5 |
|---|---|
Fórmula molecular |
C15H19BrN2O |
Peso molecular |
323.23 g/mol |
Nombre IUPAC |
1-(4-bromo-2,3,5,6-tetramethylphenyl)-2-imidazol-1-ylethanol |
InChI |
InChI=1S/C15H19BrN2O/c1-9-11(3)15(16)12(4)10(2)14(9)13(19)7-18-6-5-17-8-18/h5-6,8,13,19H,7H2,1-4H3 |
Clave InChI |
YEBGGVIFUPJPGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C(CN2C=CN=C2)O)C)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


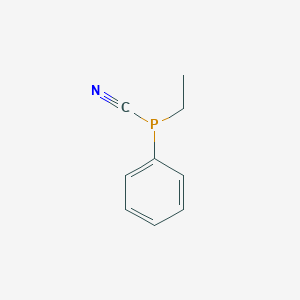
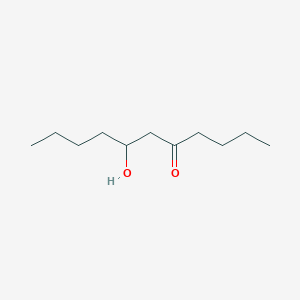
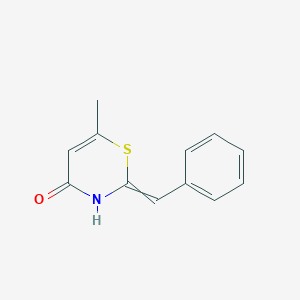
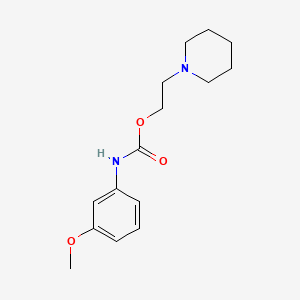
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)

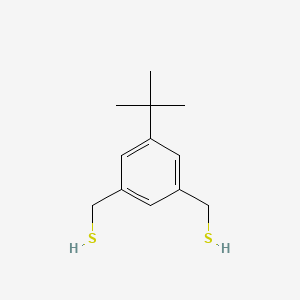
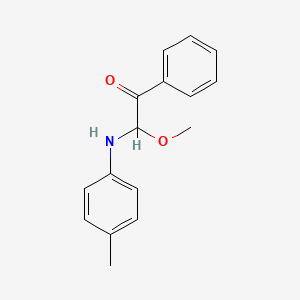

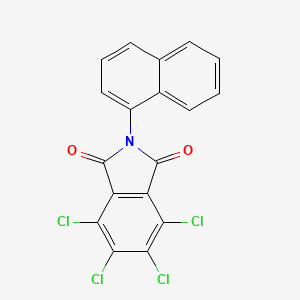
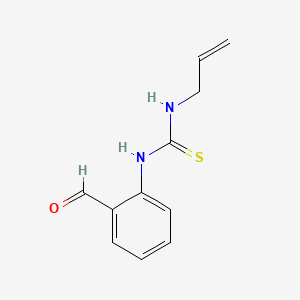
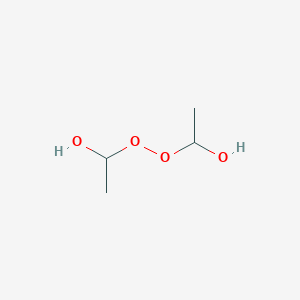
![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
